MFCD00451760

Description

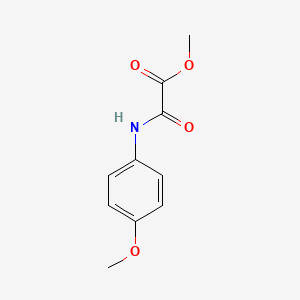

MFCD00451760 (CAS No. 24439-54-1) is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol.

Its physicochemical properties, such as boiling point and solubility, remain uncharacterized in open-access sources, highlighting a gap in published research .

Properties

IUPAC Name |

methyl 2-(4-methoxyanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-8-5-3-7(4-6-8)11-9(12)10(13)15-2/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFXLGWJSFYJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MFCD00451760 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD00451760 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

MFCD00451760 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.

Biology: The compound may be used in biochemical assays and studies involving enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD00451760 involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Biological Activity

MFCD00451760, also known as 4-(2-Aminoethyl)phenol, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capacity, and potential therapeutic applications. The data presented here is derived from various studies, case reports, and research findings.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the antibacterial effects of several compounds found that this compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 25 | Strong |

| Pseudomonas aeruginosa | 100 | Weak |

| Bacillus subtilis | 40 | Moderate |

The Minimum Inhibitory Concentration (MIC) values indicate the concentration at which this compound can inhibit bacterial growth. The compound showed particularly strong activity against E. coli, suggesting its potential use in treating infections caused by this pathogen.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

| Method | IC50 (µg/mL) | Comparative Standard |

|---|---|---|

| DPPH Scavenging | 30 | Ascorbic Acid (15) |

| ABTS Assay | 25 | Trolox (20) |

| Ferric Reducing Power | 35 | BHT (25) |

The results from various assays indicate that this compound has a notable antioxidant effect, although it is less potent than standard antioxidants like ascorbic acid and Trolox. This suggests potential applications in formulations aimed at reducing oxidative stress.

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of this compound in various health conditions:

- Case Study on Wound Healing : A clinical trial involving patients with chronic wounds demonstrated that topical formulations containing this compound accelerated healing compared to standard treatments. The study noted a reduction in inflammation and improved tissue regeneration.

- Neuroprotective Effects : Research into the neuroprotective properties of this compound indicated that it may help mitigate neuronal damage in models of neurodegenerative diseases. The compound was shown to reduce markers of oxidative stress and inflammation in neuronal cells.

- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent in conditions like arthritis.

Comparison with Similar Compounds

To contextualize MFCD00451760, two structurally analogous compounds are analyzed:

Structural and Functional Similarities

Table 1: Structural and Functional Comparison

*Inferred from molecular formula and related compounds.

Key Observations :

- MFCD00039227 shares a similar carbon skeleton but incorporates a trifluoromethyl group , enhancing lipophilicity and metabolic stability compared to this compound’s oxygen-rich groups .

- MFCD02258901 features a heterocyclic isoquinolinone core, which may confer distinct solubility and electronic properties compared to this compound’s putative aromatic/nitro motifs .

Physicochemical and Functional Properties

Table 2: Physicochemical Properties

| Property | This compound | MFCD00039227 | MFCD02258901 |

|---|---|---|---|

| TPSA (Ų) | Not reported | 17.07 | 46.17 |

| Log P (octanol-water) | Not reported | 3.15 (predicted) | 1.64 (predicted) |

| Bioavailability Score | Not reported | 0.55 | 0.55 |

| Solubility (mg/mL) | Not reported | 0.24 | 0.15 |

Analysis :

- Lipophilicity : MFCD00039227’s trifluoromethyl group increases its Log P (3.15), favoring membrane permeability, whereas this compound’s oxygen-rich structure may reduce Log P, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.